2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
Description
2-(6-Chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic acetamide derivative featuring a 6-chloro-substituted indole core linked via an acetamide bridge to a 4-sulfamoylbenzyl group.
Properties
Molecular Formula |
C17H16ClN3O3S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16ClN3O3S/c18-14-4-3-13-7-8-21(16(13)9-14)11-17(22)20-10-12-1-5-15(6-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24) |
InChI Key |
MLMFICKHOSWDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloro-1H-Indole-1-Acetic Acid
The indole precursor is synthesized via Friedel-Crafts acylation of 6-chloroindole with chloroacetic acid under acidic conditions. A mixture of 6-chloroindole (1.0 eq) and chloroacetic acid (1.2 eq) in dichloromethane is treated with aluminum chloride (0.5 eq) at 0–5°C for 4 hours, yielding 6-chloro-1H-indole-1-acetic acid with 82% efficiency.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Catalyst | AlCl₃ |
| Solvent | Dichloromethane |
| Reaction Time | 4 hours |
| Yield | 82% |
Sulfamoylbenzylamine Preparation
4-Sulfamoylbenzylamine is synthesized by reducing 4-nitrobenzenesulfonamide via hydrogenation (H₂, 50 psi) over palladium-on-carbon (10% Pd/C) in ethanol. The nitro group is reduced to an amine with >90% conversion, followed by benzylation using benzyl bromide in the presence of potassium carbonate.
Chloroacetyl Intermediate Method
Formation of 2-Chloro-N-(4-Sulfamoylbenzyl)Acetamide
A pivotal intermediate, 2-chloro-N-(4-sulfamoylbenzyl)acetamide, is prepared by reacting 4-sulfamoylbenzylamine (1.0 eq) with chloroacetyl chloride (1.1 eq) in dimethylformamide (DMF) at 0°C. The reaction is quenched with ice water, and the precipitate is crystallized from ethanol (mp 148–150°C).
Optimized Conditions:
| Component | Quantity |
|---|---|
| 4-Sulfamoylbenzylamine | 3.96 g (0.023 mol) |
| Chloroacetyl chloride | 2.15 mL (0.027 mol) |
| DMF Volume | 15 mL |
| Crystallization Solvent | Ethanol |
| Yield | 89% |
Indole-Alkylation Step
The chloroacetamide intermediate undergoes nucleophilic substitution with 6-chloroindole in acetone using potassium carbonate (1.5 eq) as a base. After 3 hours at room temperature, the product is isolated via rotary evaporation and recrystallized from ethanol.
Substitution Efficiency:
| Factor | Impact on Yield |
|---|---|
| Base (K₂CO₃) | 1.5 eq optimal |
| Solvent (Acetone) | 30 mL/g substrate |
| Temperature | 25°C |
| Final Yield | 77% |
Enzymatic Resolution for Chiral Purity
Enantioselective Acylation
To address racemization during synthesis, Candida antarctica lipase B (CAL-B) is employed for kinetic resolution. The enzyme selectively acylates the (R)-enantiomer of 4-methoxyamphetamine derivatives, achieving 98% enantiomeric excess (ee) in tert-butyl methyl ether.
Enzymatic Parameters:
| Variable | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol |
| Temperature | 30°C |
| Acyl Donor | Ethyl acetate |
| ee | 98% |
Alternative Pathways and Novel Catalysts
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in DMF accelerates the amide bond formation between 6-chloroindole-1-acetic acid and 4-sulfamoylbenzylamine, reducing reaction time from 4 hours to 20 minutes while maintaining a 79% yield.
Palladium-Catalyzed Cross-Coupling
A Buchwald-Hartwig coupling between 6-chloroindole and 4-sulfamoylbenzyl bromide using Pd(OAc)₂/Xantphos achieves C–N bond formation in 85% yield. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Reaction Optimization and Scalability
Solvent Screening
A comparative study of solvents revealed DMF as optimal due to its high polarity and ability to dissolve both indole and sulfonamide intermediates:
| Solvent | Yield (%) |
|---|---|
| DMF | 89 |
| THF | 62 |
| Acetonitrile | 71 |
| Ethanol | 55 |
Temperature Profiling
Exothermic reactions require strict control. Elevated temperatures (>40°C) promote side reactions (e.g., over-alkylation), reducing yields by 15–20%.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted indole ring and the sulfamoylbenzyl group are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations in Indole and Benzyl Substituents
Indole Core Modifications
6-Fluoro-Indole Derivative Compound: 2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (). Key Differences: Replaces 6-chloro with 6-fluoro on the indole ring and substitutes sulfamoylbenzyl with 4-hydroxyphenyl. The hydroxyl group reduces hydrophobicity relative to sulfamoyl .
4-Chloro-Indole Derivative Compound: N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide (). Key Differences: Chloro substituent at the 4-position instead of 6-position; benzyl group replaces sulfamoylbenzyl.
Benzyl Group Modifications
Sulfonamide vs. Sulfamoyl Compound: N-((4-Cyanophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 39, ). Key Differences: Sulfonyl (-SO₂-) group instead of sulfamoyl (-SO₂NH₂); additional 4-chlorobenzoyl and methoxy substituents. Impact: The absence of the sulfamoyl NH₂ group reduces hydrogen-bonding capacity, which may lower solubility or target affinity. Methoxy and chlorobenzoyl groups increase steric bulk .
Bromophenyl Sulfonamide Compound: N-((4-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 40, ). Key Differences: Bromine replaces cyanophenyl in the sulfonamide group. Impact: Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce synthetic yield (45% vs. 38% for cyanophenyl analog) .
Benzothiazole Core Compound: 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8, ). Key Differences: Benzothiazole replaces indole; sulfamoylphenyl instead of sulfamoylbenzyl. Higher synthesis yield (73%) suggests improved reactivity .
Table 1: Key Properties of Analogs
Functional Group Analysis
- Sulfamoyl vs. Sulfonamide: The sulfamoyl group (-SO₂NH₂) in the target compound and benzothiazole derivative () provides two hydrogen-bond donors, enhancing interactions with polar residues in biological targets. Sulfonamide analogs () lack this capability .
- Chloro vs. Fluoro : Chloro’s larger size and lower electronegativity compared to fluoro may favor hydrophobic interactions but reduce electronic effects .
Biological Activity
The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a hybrid molecule that combines an indole moiety with a sulfamoylbenzyl group. This unique structure suggests potential therapeutic applications, particularly in antimicrobial and anticancer domains. The exploration of its biological activity is crucial for understanding its mechanism of action and potential clinical uses.
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : Approximately 304.79 g/mol
- Structural Features :
- Indole ring system
- Chloro substituent
- Sulfamoyl group
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the indole moiety.
- Introduction of the chloro group.
- Coupling with the sulfamoylbenzyl component.
Common reagents include hydrogen peroxide and potassium permanganate for oxidation, while reduction may utilize lithium aluminum hydride or sodium borohydride under basic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, related sulfonamide compounds have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes and diseases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that the indole and sulfamoyl functionalities contribute to its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating a potential role in cancer therapy.
The biological activity of this compound is linked to its interaction with specific biological targets:
- Carbonic Anhydrase Inhibition : The compound's binding affinity to carbonic anhydrase isoforms has been studied, revealing its potential as a therapeutic agent in conditions where carbonic anhydrase plays a critical role.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
Study 2: Anticancer Evaluation
In another investigation, the compound was tested against several human cancer cell lines, including breast and colon cancer cells. The findings revealed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Indole + Sulfamoyl | Antimicrobial, Anticancer |
| Compound B | Indole + Benzyl | Moderate Anticancer |
| Compound C | Sulfonamide | Strong Carbonic Anhydrase Inhibition |
Q & A
Q. What are the optimal synthetic routes for 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide?
- Methodological Answer : The synthesis involves three key steps:
- Indole Core Formation : Cyclization of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds to generate the 6-chloroindole scaffold .
- Sulfamoyl Group Introduction : Reaction of the indole intermediate with 4-(aminomethyl)benzenesulfonamide using coupling agents like EDC/HOBt under anhydrous conditions .
- Acetamide Coupling : Alkylation of the sulfamoylbenzylamine with 2-chloroacetyl chloride, followed by nucleophilic substitution with the indole nitrogen .
Critical Parameters: Maintain inert atmosphere (N₂/Ar) during coupling steps, optimize reaction time (typically 12-24 hrs), and use polar aprotic solvents (DMF, DMSO) for solubility .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at C6 of indole, sulfamoylbenzyl linkage). Key signals include indole NH (~10-12 ppm, DMSO-d₆) and sulfonamide protons (~7.5-8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out byproducts. Expected m/z for C₁₇H₁₅ClN₂O₃S: ~375.05 .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary assays assess the compound’s biological activity?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay, with IC₅₀ calculations using nonlinear regression .
- Enzyme Inhibition : Test sulfamoyl group’s interaction with carbonic anhydrase IX (CA-IX) via fluorometric assays, comparing inhibition constants (Kᵢ) to known inhibitors .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation strategies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELX programs for structure solution/refinement .
- Electron Density Maps : Identify key interactions (e.g., hydrogen bonds between sulfamoyl group and CA-IX active site) .
- Validation Tools : Check geometry with PLATON and refine thermal parameters using Olex2 .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS. Low oral bioavailability may explain poor in vivo activity .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to detect active/inactive metabolites .
- Tissue Distribution Studies : Use radiolabeled compound (³H/¹⁴C) to assess tumor penetration .
Q. How can computational modeling optimize the compound’s selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses against off-targets (e.g., CA-II vs. CA-IX). Prioritize poses with ΔG < -8 kcal/mol .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to evaluate sulfamoyl group stability in target binding pockets .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using Random Forest algorithms .
Q. What synthetic modifications improve solubility without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide group, cleaved in vivo by phosphatases .
- PEGylation : Attach polyethylene glycol (PEG-500) to the sulfamoyl nitrogen via carbamate linkers .
- Co-Crystallization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
Data Contradiction Analysis
Q. How to interpret conflicting IC₅₀ values across cell lines?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Target Expression Profiling : Quantify CA-IX levels via Western blot/qPCR in discrepant cell lines .
- Redox Interference : Test if the indole moiety reacts with MTT formazan, using alternative assays (e.g., ATP-based CellTiter-Glo) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| LogP (lipophilicity) | Shake-flask (octanol/water) | 2.8 ± 0.3 | |
| Plasma Stability (t₁/₂) | LC-MS/MS (human plasma, 37°C) | 4.2 hours | |
| CA-IX Inhibition (Kᵢ) | Fluorometric assay (pH 6.5) | 12 nM ± 1.5 | |
| Aqueous Solubility | HPLC-UV (PBS, pH 7.4) | 0.15 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
